(1-Ethynylcyclopropyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

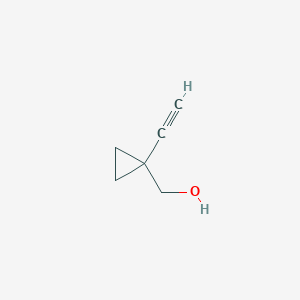

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-ethynylcyclopropyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-6(5-7)3-4-6/h1,7H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNDCPWWVJPXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (1-Ethynylcyclopropyl)methanol: A Versatile Bifunctional Building Block

Abstract: (1-Ethynylcyclopropyl)methanol is a compelling, yet under-documented, bifunctional building block poised for significant applications in medicinal chemistry, chemical biology, and materials science. Possessing a terminal alkyne and a primary alcohol on a strained cyclopropyl scaffold, this molecule offers two chemically orthogonal handles for sequential or parallel derivatization. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, in-depth analysis of its reactivity, and a forward-looking perspective on its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Constrained, Bifunctional Scaffold

In the landscape of molecular design, particularly in drug discovery, the quest for novel three-dimensional chemical space is paramount. Small, rigid scaffolds that can present functional groups in well-defined vectors are invaluable. This compound (CAS No. 871476-77-6) emerges as a molecule of significant interest, merging the high-reactivity of a terminal alkyne with the versatile chemistry of a primary alcohol.[] The cyclopropyl ring, a common bioisostere for phenyl rings or gem-dimethyl groups, imparts conformational rigidity and a unique electronic character, often improving metabolic stability and binding affinity in drug candidates.

This guide moves beyond a simple cataloging of data to explain the causality behind its reactivity and to project its utility as a strategic tool for molecular construction.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its core properties and expected spectroscopic signatures can be reliably established or predicted based on its structure.

Core Properties

Quantitative physical properties such as boiling point and density are not consistently reported in public literature and should be determined empirically.[2][3]

| Property | Value / Information | Source(s) |

| CAS Number | 871476-77-6 | [2][4] |

| Molecular Formula | C₆H₈O | [5] |

| Molecular Weight | 96.13 g/mol | [5] |

| IUPAC Name | This compound | [] |

| SMILES | C(#C)C1(CC1)CO | [5] |

| Appearance | Expected to be a liquid at room temp. | Inferred |

| Storage | Store in freezer (-20°C), sealed | Commercial Supplier Data |

Predicted Spectroscopic Characterization

The following are predicted spectroscopic features. Experimental verification is essential.

¹H NMR Spectroscopy:

-

Alkyne-H (≡C-H): A sharp singlet expected around δ 2.0-2.5 ppm. This proton is weakly acidic.

-

Hydroxymethyl (-CH₂OH): A singlet (or AB quartet if rotation is hindered) expected around δ 3.5-3.8 ppm.

-

Alcohol-H (-OH): A broad singlet with a variable chemical shift, typically δ 1.5-3.0 ppm, depending on concentration and solvent. Will exchange with D₂O.

-

Cyclopropyl (-CH₂CH₂-): Two multiplets corresponding to the diastereotopic methylene protons on the cyclopropane ring, expected in the upfield region of δ 0.5-1.0 ppm. These often appear as complex, overlapping multiplets.

¹³C NMR Spectroscopy:

-

Alkyne Carbons (C≡C): Two signals expected. The terminal, proton-bearing carbon (≡C-H) around δ 70-75 ppm and the quaternary carbon (C-C≡) around δ 80-85 ppm.

-

Hydroxymethyl (-CH₂OH): A signal expected around δ 60-65 ppm.

-

Quaternary Cyclopropyl (C-1): A signal expected around δ 15-25 ppm.

-

Cyclopropyl Methylenes (-CH₂-): A signal for the two equivalent methylene carbons expected around δ 10-20 ppm.

Infrared (IR) Spectroscopy:

-

Alcohol O-H Stretch: A strong, broad absorption band centered around 3300-3400 cm⁻¹, characteristic of a hydrogen-bonded alcohol.

-

Alkyne ≡C-H Stretch: A sharp, strong absorption band appearing around 3300 cm⁻¹. This can sometimes be masked by the broad O-H stretch.

-

Alkyne C≡C Stretch: A weak but sharp absorption band around 2100-2150 cm⁻¹. The terminal nature of the alkyne makes this peak more distinct than in internal alkynes.

-

C-O Stretch: A strong absorption in the 1000-1100 cm⁻¹ region, typical for a primary alcohol.

Synthesis and Handling

Proposed Synthetic Route: Ethynylation of Cyclopropanecarbaldehyde

A robust and logical synthesis for this compound involves the nucleophilic addition of an acetylide anion to cyclopropanecarbaldehyde. This is a standard and reliable transformation in organic synthesis.

Causality of Experimental Design:

-

Acetylide Generation: A terminal alkyne's proton is weakly acidic (pKa ≈ 25) and can be removed by a very strong base like an organolithium reagent (e.g., n-butyllithium) or sodium amide to generate the nucleophilic lithium or sodium acetylide.

-

Nucleophilic Attack: The generated acetylide anion attacks the electrophilic carbonyl carbon of cyclopropanecarbaldehyde.

-

Workup: A mild acidic workup (e.g., with aqueous ammonium chloride) is required to protonate the resulting alkoxide and neutralize any remaining base, yielding the final alcohol product. The reaction must be performed under anhydrous conditions to prevent the strong base from being quenched by water.

Representative Experimental Protocol:

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Reagent Addition: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.

-

Acetylide Formation: A solution of n-butyllithium in hexanes (1.1 equivalents) is added dropwise. Acetylene gas is then bubbled through the solution (or a solution of lithium acetylide ethylenediamine complex is used) to form the lithium acetylide slurry.

-

Aldehyde Addition: Cyclopropanecarbaldehyde (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the cooled acetylide slurry. The reaction is stirred at -78 °C for 2-3 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction & Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound.

Caption: Proposed synthesis of this compound.

Safety and Handling

A Safety Data Sheet (SDS) is available for this compound and must be consulted before use.[6]

-

Hazard Identification: Classified as having acute oral toxicity (Category 4), skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Category 3).

-

Precautions: Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid breathing vapors or dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically in a freezer at or below -20°C as recommended by suppliers.

Reactivity and Key Transformations

The power of this compound lies in the distinct and predictable reactivity of its two functional groups.

Reactions of the Alkyne Moiety

The terminal alkyne is a gateway to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions.

The CuAAC reaction, the cornerstone of "click chemistry," is arguably the most important transformation for this building block. It allows for the efficient and highly regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an organic azide (R-N₃).

Causality and Advantages:

-

Bioorthogonality: Both the alkyne and azide groups are largely absent in biological systems, allowing this reaction to proceed with high specificity in complex environments.

-

Efficiency: The reaction is high-yielding, tolerates a wide range of functional groups, and is often performed in aqueous solvent systems.

-

Mechanism: A Cu(I) catalyst is essential. It coordinates with the alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper acetylide intermediate. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring to furnish the triazole product regioselectively.

Caption: Simplified catalytic cycle for the CuAAC reaction.

This palladium- and copper-cocatalyzed cross-coupling reaction connects the terminal alkyne to aryl or vinyl halides, forming a new C(sp)-C(sp²) bond.[2][3][6][7] This is a foundational method for elaborating the alkyne into more complex conjugated systems, which are common motifs in pharmaceuticals and electronic materials.

Reactions of the Hydroxymethyl Group

The primary alcohol offers a complementary set of transformations.

The primary alcohol can be selectively oxidized to the corresponding aldehyde, (1-ethynylcyclopropyl)carbaldehyde, without affecting the alkyne.

Causality of Reagent Choice:

-

Pyridinium Chlorochromate (PCC): PCC is a mild oxidizing agent that reliably converts primary alcohols to aldehydes.[][5][8][9] It is used in an anhydrous solvent like dichloromethane (DCM) to prevent over-oxidation to the carboxylic acid, which would occur with stronger, aqueous oxidants like chromic acid. The absence of water prevents the formation of the intermediate hydrate that is susceptible to further oxidation.

The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine. This transforms the molecule into an electrophile, enabling subsequent Sₙ2 reactions with a wide range of nucleophiles to introduce new functionalities (e.g., amines, thiols, azides).

Applications in Research and Development

The true potential of this compound is realized when its dual functionalities are leveraged.

-

Medicinal Chemistry: It can serve as a versatile "linker" or scaffold. For example, the alcohol can be used to attach the molecule to a pharmacophore, while the alkyne remains available for a late-stage "click" reaction to append a solubilizing group, a fluorescent tag for imaging, or a second binding element.

-

Fragment-Based Drug Discovery (FBDD): The small, rigid nature of the molecule makes it an ideal starting point for FBDD campaigns. Hits identified from screening can be rapidly elaborated in two different vectors.

-

Bioconjugation: The alkyne handle is perfect for conjugating to azide-modified biomolecules such as proteins, DNA, or surfaces via the CuAAC reaction.

-

Materials Science: As a bifunctional monomer, it can be incorporated into polymers. The alkyne and alcohol groups offer sites for polymerization or for post-polymerization modification, respectively, enabling the synthesis of functional materials with tailored properties.

Conclusion

This compound represents a powerful and versatile chemical tool. Its rigid cyclopropyl core, combined with the orthogonal reactivity of its alkyne and alcohol functional groups, provides a robust platform for the synthesis of complex and functionally diverse molecules. While detailed experimental characterization is not yet prevalent in the public domain, its reactivity can be confidently predicted from the foundational principles of organic chemistry. For the medicinal chemist, biologist, or materials scientist, this molecule is not just a reagent, but a strategic building block for innovation.

References

- Ashenhurst, J. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). Master Organic Chemistry.

- Organic Chemistry Portal. Pyridinium Chlorochromate (PCC).

Sources

- 2. This compound | 871476-77-6 [m.chemicalbook.com]

- 3. This compound CAS#: 871476-77-6 [m.chemicalbook.com]

- 4. 871476-77-6|this compound|BLD Pharm [bldpharm.com]

- 5. 1stsci.com [1stsci.com]

- 6. keyorganics.net [keyorganics.net]

- 7. benchchem.com [benchchem.com]

- 8. Methanol Solvent Properties [macro.lsu.edu]

- 9. methanol.org [methanol.org]

(1-Ethynylcyclopropyl)methanol (CAS 871476-77-6): A Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Value of a Compact, Rigid, and Reactive Building Block

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. (1-Ethynylcyclopropyl)methanol, a seemingly simple molecule, has emerged as a strategic building block for the synthesis of complex therapeutic agents. Its unique combination of a strained cyclopropyl ring and a reactive terminal alkyne, appended to a primary alcohol, offers a trifecta of desirable features for drug design: rigidity, a versatile reactive handle, and a scaffold for introducing three-dimensionality.

The cyclopropyl group, a bioisostere for alkenes and other functionalities, is known to enhance metabolic stability, improve binding affinity, and modulate the overall pharmacological profile of a drug candidate.[1][2] The terminal alkyne provides a gateway for a multitude of powerful and efficient coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and Sonogashira couplings.[1][3] This dual functionality makes this compound a particularly valuable intermediate in the construction of targeted therapies, including the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs).[4][5][6][7][8]

This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and application, with a focus on providing researchers, scientists, and drug development professionals with the critical insights needed to effectively utilize this potent building block.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis and for ensuring laboratory safety.

| Property | Value | Source(s) |

| CAS Number | 871476-77-6 | [9][10] |

| Molecular Formula | C₆H₈O | [9][10] |

| Molecular Weight | 96.13 g/mol | [9] |

| Appearance | Colorless to yellow liquid | [9] |

| Purity | Typically ≥95% | [9] |

| Storage Conditions | Store in a cool, ventilated warehouse. Keep away from fire and heat sources. Packaging should be sealed and not in contact with air. Should be stored separately from oxidants, acids, and alkali metals. | [11][12] |

Safety and Handling:

This compound is a chemical that requires careful handling in a laboratory setting. A comprehensive Safety Data Sheet (SDS) should always be consulted before use.[11] Key safety considerations include:

-

Inhalation: May cause respiratory irritation.[11]

-

Skin Contact: May cause skin irritation.[11]

-

Eye Contact: May cause serious eye irritation.[11]

-

General Handling: Use in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[11]

Synthesis of this compound: A Plausible Approach

Hypothesized Synthetic Pathway: Ethynylation of a Cyclopropyl Carbonyl

A common and effective method for the formation of propargyl alcohols is the addition of an acetylide to a carbonyl compound.[13] In this case, the synthesis would likely start from a cyclopropyl methyl ketone or a related derivative.

Detailed Protocol (Hypothetical):

Step 1: Synthesis of Ethynylcyclopropane from Cyclopropyl Methyl Ketone

This initial step is based on a known procedure for the synthesis of cyclopropylacetylene.[14]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), place cyclopropyl methyl ketone and a suitable solvent such as dichloromethane.

-

Chlorination: Cool the mixture in an ice bath. Slowly add a solution of phosphorus pentachloride (PCl₅) in dichloromethane via the dropping funnel.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Carefully quench the reaction with ice water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-cyclopropyl-1,1-dichloroethane.

-

Elimination: In a separate flask, prepare a solution of a strong base, such as potassium tert-butoxide, in a suitable solvent like dimethyl sulfoxide (DMSO). Add the crude 1-cyclopropyl-1,1-dichloroethane to this solution.

-

Purification: Heat the reaction mixture to facilitate the double dehydrochlorination. The volatile ethynylcyclopropane can be purified by distillation.

Step 2: Hydroxymethylation of Ethynylcyclopropane

The conversion of ethynylcyclopropane to this compound would likely involve a deprotonation of the terminal alkyne followed by reaction with an electrophilic source of a hydroxymethyl group.

-

Deprotonation: Dissolve the ethynylcyclopropane in an anhydrous ethereal solvent (e.g., tetrahydrofuran) and cool to -78 °C. Add a strong base such as n-butyllithium to deprotonate the terminal alkyne, forming the lithium acetylide.

-

Reaction with Formaldehyde: Add paraformaldehyde or a source of anhydrous formaldehyde to the reaction mixture.

-

Quenching and Workup: Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel.

Applications in Drug Discovery: A Gateway to Novel Therapeutics

The true value of this compound lies in its application as a versatile building block in the synthesis of biologically active molecules. Its rigid cyclopropyl core and reactive alkyne handle make it particularly suitable for incorporation into complex molecular scaffolds.

A Key Component in PROTAC Linkers

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[5][15][16] A PROTAC molecule consists of three components: a ligand for the protein of interest, a ligand for an E3 ligase, and a linker that connects the two.

The linker is a critical component of a PROTAC, as its length, rigidity, and composition significantly influence the formation and stability of the ternary complex between the target protein and the E3 ligase, which is essential for efficient degradation.[1][5]

This compound is an ideal starting point for the synthesis of rigid linkers for PROTACs. The terminal alkyne can be readily functionalized using "click" chemistry to attach it to an azide-modified E3 ligase ligand or protein of interest ligand.[3] The primary alcohol can be converted to other functional groups, such as an amine or an acid, to facilitate attachment to the other half of the PROTAC molecule.

Incorporation into Antiviral Agents

The cyclopropyl moiety is a common feature in a number of antiviral drugs. Its rigid nature can help to properly orient the pharmacophoric groups for optimal binding to the viral target. The ethynyl group can also participate in key interactions within the active site of viral enzymes. While there are no currently approved antiviral drugs that contain the this compound moiety, its structural features make it an attractive building block for the synthesis of novel antiviral agents.

Conclusion: A Building Block with Significant Potential

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a rigid cyclopropyl core and a reactive terminal alkyne provides a powerful tool for the synthesis of complex and biologically active molecules. While its full potential is still being explored, its utility in the construction of PROTAC linkers and its potential for incorporation into novel antiviral agents highlight its significance for the future of drug development. As the demand for more sophisticated and targeted therapies continues to grow, the strategic application of building blocks like this compound will be crucial for the discovery of the next generation of medicines.

References

- Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. (URL: [Link])

- Sonogashira coupling. Wikipedia. (URL: [Link])

- Cyclopropane Derivatives and their Diverse Biological Activities.

- Current strategies for the design of PROTAC linkers: a critical review. PMC. (URL: [Link])

- Sonogashira Coupling. Chemistry LibreTexts. (URL: [Link])

- Sonogashira Coupling. Organic Chemistry Portal. (URL: [Link])

- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (URL: not available)

- Learn About the Application and Storage of Allyl Alcohol.

- Acetylene in Organic Synthesis: Recent Progress and New Uses. PMC. (URL: [Link])

- N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI. (URL: [Link])

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- The Cyclopropyl Group in Medicinal Chemistry.

- List of antiviral drugs. Wikipedia. (URL: [Link])

- Synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for estrogen receptor. PubMed. (URL: [Link])

- Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety.

- Novel approaches to targeted protein degradation technologies in drug discovery. PMC. (URL: [Link])

- The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups. PMC. (URL: [Link])

- A long march for targeted protein degradation in the new era: expanding E3 ligases. NIH. (URL: [Link])

- Synthesis method of cyclopropyl methyl ketone.

- Tricyclic analogues of acyclovir and ganciclovir. Influence of substituents in the heterocyclic moiety on the antiviral activity. PubMed. (URL: [Link])

- Cyclopropyl methyl ketone | C5H8O | CID 13004. PubChem. (URL: [Link])

- Targeted protein degradation: a new paradigm in medicinal chemistry.

- Cyclopropylacetylene. Wikipedia. (URL: [Link])

- Chemical structures of some clinically used antiviral drugs.

- Thiol-Yne click chemistry of acetylene-enabled macrocycliz

- Targeted Protein Degradation to Advance Oncology Drug Discovery. YouTube. (URL: [Link])

- Chemical Storage and Handling Recommend

- Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed. (URL: [Link])

- Targeted protein degradation and drug discovery. PubMed. (URL: [Link])

- Antiviral Drugs Mechanisms of Action, Anim

- Alkynes to Alcohols. Chemistry Steps. (URL: [Link])

- Oxidative Alkynylation of Alcohols or Aldehydes Using RuHCl(CO)(PPh3)3: Ynones Made Easy. PubMed. (URL: [Link])

- Alkynyl

- Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC. (URL: [Link])

- Ketene-acetylene [2 + 2] cycloadditions: cyclobutenone and/or oxete form

- Reaction Pathways of (a) benzyne addition in anthracene (b) acetylene...

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Catalytic ethynylation of formaldehyde for selective propargyl alcohol production using the copper metal organic framework HKUST-1 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 14. mdpi.com [mdpi.com]

- 15. Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins [jmb.or.kr]

- 16. Trimethylsilylacetylene | C5H10Si | CID 66111 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1-Ethynylcyclopropyl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Abstract

(1-Ethynylcyclopropyl)methanol is a versatile building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural combination of a strained cyclopropyl ring, a reactive terminal alkyne, and a functional hydroxymethyl group offers a trifecta of chemical handles for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the molecule's core properties, detailed synthetic and characterization protocols, an exploration of its chemical reactivity, and its burgeoning applications in medicinal chemistry.

Introduction: The Strategic Value of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, once considered a mere curiosity of organic chemistry, has emerged as a "privileged motif" in modern drug design.[1][2] Its incorporation into pharmaceutical agents can profoundly influence a molecule's physicochemical and pharmacological properties. The rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into a specific conformation, enhancing its binding affinity to biological targets.[3] Furthermore, the unique electronic character of the strained ring can improve metabolic stability, increase brain permeability, and reduce off-target effects.[3] When combined with the synthetic versatility of a terminal alkyne, as seen in this compound, the potential for creating novel, potent, and selective therapeutics expands significantly.[4] This guide serves as a technical resource for harnessing the potential of this valuable building block.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and drug design.

Core Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O | |

| Molecular Weight | 96.13 g/mol | |

| CAS Number | 871476-77-6 | |

| Appearance | Colorless liquid | |

| Storage | Store in a freezer under -20°C, sealed in a dry environment. |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the acetylenic proton. The cyclopropyl protons will appear as complex multiplets in the upfield region (approx. 0.5-1.0 ppm). The methylene protons adjacent to the hydroxyl group would likely appear as a singlet or a doublet around 3.5-4.0 ppm. The acetylenic proton is anticipated to be a sharp singlet around 2.0-2.5 ppm. The hydroxyl proton will be a broad singlet whose chemical shift is dependent on concentration and solvent.[5][6][7]

-

¹³C NMR: The carbon NMR spectrum will feature signals for the two carbons of the alkyne (approx. 70-85 ppm), the quaternary and methylene carbons of the cyclopropyl ring (approx. 10-25 ppm), and the methylene carbon of the hydroxymethyl group (approx. 60-65 ppm).[5][8][9]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

-

O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.[10][11][12]

-

C≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ corresponding to the acetylenic C-H bond.[10][11]

-

C≡C stretch: A weak to medium band in the 2100-2260 cm⁻¹ region.[13]

-

C-H stretch (cyclopropyl and methylene): Bands in the 2850-3000 cm⁻¹ region.

-

C-O stretch: A strong band in the 1000-1260 cm⁻¹ range.[10]

Synthesis of this compound: A Proposed Protocol

While a specific, peer-reviewed synthesis for this compound is not widely published, a robust synthetic route can be designed based on established organic transformations. The following protocol outlines a logical and field-proven approach starting from commercially available cyclopropanecarboxaldehyde.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1,1-Dibromo-2-cyclopropylethene (Corey-Fuchs Reaction)

-

To a stirred solution of triphenylphosphine (2.0 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add carbon tetrabromide (1.0 eq.) portion-wise.

-

After stirring for 15 minutes, add a solution of cyclopropanecarboxaldehyde (1.0 eq.) in dichloromethane dropwise.[14]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1,1-dibromo-2-cyclopropylethene.

Causality: The Corey-Fuchs reaction is a reliable method for converting aldehydes to dibromoalkenes, which are excellent precursors for terminal alkynes.

Step 2: Synthesis of Cyclopropylacetylene

-

Dissolve the 1,1-dibromo-2-cyclopropylethene (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (2.2 eq.) dropwise, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

-

Carefully quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.

-

Due to the volatility of cyclopropylacetylene, careful distillation is required for purification.[15][16]

Causality: The treatment with two equivalents of a strong base like n-butyllithium first induces elimination to a bromoalkyne intermediate, followed by a second elimination to form the terminal alkyne.

Step 3: Synthesis of this compound

-

Dissolve cyclopropylacetylene (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

-

Add n-butyllithium (1.1 eq.) dropwise and stir for 30 minutes to form the lithium cyclopropylacetylide.

-

In a separate flask, dry paraformaldehyde (1.5 eq.) under vacuum with gentle heating and then cool to room temperature under an inert atmosphere.

-

Add anhydrous THF to the paraformaldehyde to form a slurry.

-

Transfer the lithium cyclopropylacetylide solution to the paraformaldehyde slurry at -78 °C via cannula.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality: The acetylide anion is a potent nucleophile that readily attacks the electrophilic carbon of formaldehyde (generated from paraformaldehyde), leading to the formation of the desired propargyl alcohol.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups.

Key Reactions

4.1.1. Sonogashira Coupling

The terminal alkyne is a prime substrate for Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides.[15][17][18] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[14]

Caption: General workflow for the Sonogashira coupling reaction.

4.1.2. Azide-Alkyne "Click" Chemistry

This compound is an excellent partner in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry".[19][20] This reaction forms a stable 1,2,3-triazole linker, a common isostere for amide bonds in drug molecules.[21][22] The reaction is highly efficient, regioselective, and can be performed in aqueous media, making it ideal for bioconjugation and the synthesis of complex drug candidates.[23]

Case Study: A Potential Building Block for Antiviral Agents

The cyclopropyl and ethynyl moieties are present in a number of approved antiviral drugs. For instance, the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor, involves the addition of a cyclopropylacetylide to a ketone.[24] The structural motifs within this compound make it an attractive starting material for the synthesis of novel nucleoside and non-nucleoside analogues with potential antiviral activity.[25][26][27] Its ability to undergo Sonogashira coupling and click chemistry allows for its facile incorporation into diverse molecular scaffolds for screening against viral targets.

Safety and Handling

As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. While a specific Material Safety Data Sheet (MSDS) is not universally available, the safety protocols for related compounds such as methanol and ethynylcyclopropane should be considered.

-

Flammability: The compound is likely flammable. Keep away from heat, sparks, and open flames.[1][20]

-

Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[1][20]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[1]

-

Handling: Use only non-sparking tools and take precautionary measures against static discharge.[1]

Conclusion

This compound is a potent and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique combination of a cyclopropyl ring, a terminal alkyne, and a hydroxymethyl group provides a rich platform for the creation of novel and complex molecules. The synthetic protocols and reactivity profiles detailed in this guide are intended to empower researchers to fully exploit the potential of this valuable compound in their pursuit of the next generation of therapeutics.

References

- Royal Society of Chemistry. (n.d.). Supporting Information.

- Wikipedia. (n.d.). Click chemistry.

- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.

- Jadhav, G. R., et al. (2011). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 76(1), 238-241.

- Grygorenko, O. O. (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Synthesis, 52(12), 1673-1688.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction).

- Hong, J. H., et al. (2001). Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 1059-1062.

- Telvekar, V. N. (2021). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 64(19), 14247-14282.

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

- Pérez, M., et al. (2021). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.

- Kumar, A., et al. (2023). Growing Impact of Intramolecular Click Chemistry in Organic Synthesis. Chemistry - An Asian Journal, 18(19), e202300486.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

- de Souza, M. V. N. (2021).

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Foley, D. J., et al. (2021). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry - A European Journal, 27(61), 15159-15167.

- Kwak, E. Y., et al. (2003). Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides. Archives of Pharmacal Research, 26(9), 679-685.

- Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated).

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- University of Colorado Boulder. (n.d.). IR Absorption Table.

- ResearchGate. (n.d.). Supplementary Figure 1. 1H and 13C NMR spectra of compound 1a.

- Hong, J. H., et al. (2001). Synthesis and antiviral activity of novel methylene cyclopropyl nucleosides. Nucleosides, Nucleotides & Nucleic Acids, 20(4-7), 789-792.

- Google Patents. (n.d.). EP0922686B1 - Process for the preparation of ethynylcyclopropane.

- NIST. (n.d.). 1-Ethynylcyclopentanol.

- Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol.

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- Frontiers. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives.

- art photonics. (n.d.). Determination of Ethyl and Methyl Alcohols in a Mixture Using ATR-FTIR Spectroscopy with a Fiber Probe.

- Plyler, E. K. (1952). Infrared spectra of methanol, ethanol, and n-propanol. Journal of Research of the National Bureau of Standards, 48(4), 281-286.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 5. scs.illinois.edu [scs.illinois.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 8. rsc.org [rsc.org]

- 9. CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of methanol C13 13-C nmr methyl alcohol spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. researchgate.net [researchgate.net]

- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 13. IR Absorption Table [webspectra.chem.ucla.edu]

- 14. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. EP0922686B1 - Process for the preparation of ethynylcyclopropane - Google Patents [patents.google.com]

- 17. depts.washington.edu [depts.washington.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Click chemistry - Wikipedia [en.wikipedia.org]

- 20. Click Chemistry [organic-chemistry.org]

- 21. lumiprobe.com [lumiprobe.com]

- 22. interchim.fr [interchim.fr]

- 23. Growing Impact of Intramolecular Click Chemistry in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Synthesis and antiviral activity of novel C-methyl branched cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis and antiviral activity of novel methylene cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (1-Ethynylcyclopropyl)methanol: Structure, Stereochemistry, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Ethynylcyclopropyl)methanol, a fascinating and functionally rich small molecule, stands at the intersection of several key areas in modern organic chemistry and drug discovery. Its unique structural motif, combining a strained cyclopropane ring with a reactive terminal alkyne and a versatile hydroxymethyl group, makes it a valuable building block for the synthesis of complex molecular architectures. The inherent strain of the cyclopropane ring, coupled with the electronic properties of the ethynyl group, imparts distinct reactivity and conformational rigidity, properties that are highly sought after in the design of novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, delving into its core structural features, the nuances of its stereochemistry, plausible synthetic strategies, and its emerging potential in the pharmaceutical landscape. As a Senior Application Scientist, the aim is to not only present established facts but also to offer insights into the practical considerations and mechanistic underpinnings that are critical for researchers working with this and related molecular scaffolds.

Diagram: Logical Relationship of Core Concepts

Caption: Interconnectivity of the core concepts related to this compound.

I. Molecular Structure and Physicochemical Properties

This compound possesses the chemical formula C₆H₈O and a molecular weight of 96.13 g/mol .[1] The core of the molecule is a cyclopropane ring, a three-membered carbocycle characterized by significant ring strain due to its compressed C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This inherent strain energy makes the cyclopropane ring susceptible to ring-opening reactions under certain conditions, a feature that can be strategically exploited in organic synthesis.

Attached to one of the cyclopropane carbons are both an ethynyl group (-C≡CH) and a hydroxymethyl group (-CH₂OH). The ethynyl group is a linear moiety with sp-hybridized carbons, providing a site for a variety of chemical transformations, including metal-catalyzed cross-coupling reactions, click chemistry, and nucleophilic additions. The terminal acidic proton of the alkyne can be readily deprotonated to form a potent nucleophile. The hydroxymethyl group serves as a versatile functional handle, allowing for oxidation to an aldehyde or carboxylic acid, conversion to a leaving group for substitution reactions, or esterification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 871476-77-6 | [1] |

| Molecular Formula | C₆H₈O | [1] |

| Molecular Weight | 96.13 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| SMILES | C(#CC1(CC1)CO) |

II. Stereochemistry: A Deeper Dive

The stereochemistry of this compound is a critical aspect that dictates its three-dimensional shape and, consequently, its interaction with chiral environments such as biological receptors and enzymes. The carbon atom of the cyclopropane ring that bears both the ethynyl and hydroxymethyl groups is a quaternary chiral center.

Chirality and Enantiomers

Due to the presence of this chiral center, this compound exists as a pair of enantiomers: (R)-(1-ethynylcyclopropyl)methanol and (S)-(1-ethynylcyclopropyl)methanol. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. In an achiral environment, they exhibit identical physical and chemical properties. However, in a chiral environment, they can have vastly different biological activities.

Diastereomers: The Case of Substituted Analogues

While the parent this compound only has enantiomers, substitution on the cyclopropane ring introduces the possibility of diastereomers. For instance, in the constitutional isomer (2-ethynylcyclopropyl)methanol, the ethynyl and hydroxymethyl groups are on adjacent carbons. This creates two chiral centers, leading to the possibility of four stereoisomers (two pairs of enantiomers). The relative orientation of the substituents gives rise to cis and trans diastereomers. A specific stereoisomer, ((1S,2R)-2-Ethynylcyclopropyl)methanol (CAS 2382146-03-2), has been reported, highlighting the importance of stereocontrol in the synthesis of such molecules.

Diagram: Stereoisomers of Ethynylcyclopropyl Methanol Derivatives

Caption: Enantiomers of the parent compound and potential diastereomers in a substituted analogue.

III. Synthetic Strategies: A Mechanistic Perspective

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points to two primary strategies:

-

Alkynylation of a Cyclopropyl Ketone Precursor: This involves the disconnection of the carbon-carbon triple bond, leading back to a cyclopropyl ketone.

-

Cyclopropanation of an Alkene Precursor: This approach involves the formation of the cyclopropane ring as a key step from an appropriately functionalized acyclic alkene.

Diagram: Retrosynthetic Pathways

Caption: Two plausible retrosynthetic approaches for this compound.

Proposed Synthetic Protocol 1: Alkynylation of a Cyclopropyl Aldehyde

This protocol is based on the nucleophilic addition of an acetylide to a carbonyl group.

Step 1: Synthesis of Cyclopropanecarboxaldehyde

Cyclopropanecarboxaldehyde can be prepared via the oxidation of the commercially available cyclopropylmethanol.

-

Reagents: Cyclopropylmethanol, Pyridinium chlorochromate (PCC) or other mild oxidizing agent, Dichloromethane (DCM) as solvent.

-

Procedure:

-

Dissolve cyclopropylmethanol in anhydrous DCM.

-

Add PCC in one portion and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure to afford cyclopropanecarboxaldehyde.

-

Step 2: Ethynylation of Cyclopropanecarboxaldehyde

The addition of an ethynyl group can be achieved using various acetylide reagents. A common method involves the in-situ generation of lithium acetylide.

-

Reagents: Cyclopropanecarboxaldehyde, Ethynyltrimethylsilane or Acetylene gas, n-Butyllithium (n-BuLi), Tetrahydrofuran (THF) as solvent.

-

Procedure:

-

Dissolve ethynyltrimethylsilane in anhydrous THF and cool to -78 °C.

-

Slowly add a solution of n-BuLi and stir for 30 minutes to generate the lithium acetylide.

-

Add a solution of cyclopropanecarboxaldehyde in THF dropwise to the acetylide solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If a silyl-protected alkyne was used, deprotection with a fluoride source (e.g., TBAF) is necessary.

-

Purify the crude product by column chromatography.

-

Causality Behind Experimental Choices:

-

The use of a mild oxidizing agent like PCC in the first step is crucial to prevent over-oxidation to the carboxylic acid and to avoid potential ring-opening of the sensitive cyclopropane ring.

-

The low temperature (-78 °C) for the ethynylation reaction is necessary to control the reactivity of the organolithium reagent and to prevent side reactions.

-

Using a protected acetylene, such as ethynyltrimethylsilane, can improve handling and reactivity compared to using acetylene gas directly.

Proposed Synthetic Protocol 2: Cyclopropanation of an Alkenyl Alkyne

This approach builds the cyclopropane ring onto an existing carbon skeleton containing the alkyne and a precursor to the hydroxymethyl group.

Step 1: Synthesis of a Suitable Alkene Precursor

An appropriate starting material would be an alkene with a terminal alkyne and a protected alcohol, such as a silyl ether of 4-pentyn-1-ol.

Step 2: Cyclopropanation

The Simmons-Smith reaction is a classic method for cyclopropanation that is often compatible with a range of functional groups.

-

Reagents: Protected 4-pentyn-1-ol, Diiodomethane (CH₂I₂), Zinc-Copper couple.

-

Procedure:

-

Activate the zinc-copper couple.

-

Add the protected 4-pentyn-1-ol and diiodomethane to a suspension of the activated zinc-copper couple in a suitable solvent (e.g., diethyl ether).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

After completion, cool the reaction and filter to remove the unreacted zinc.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer, dry the combined organic layers, and concentrate.

-

Deprotect the alcohol and purify the final product.

-

Trustworthiness and Self-Validation:

The proposed protocols are based on well-established and reliable organic transformations. The progress of each step can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC), and the identity and purity of the intermediates and the final product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

IV. Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy:

-

Cyclopropyl protons: The protons on the cyclopropane ring are expected to appear in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm. They will likely show complex splitting patterns due to geminal and vicinal coupling.

-

Hydroxymethyl protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and are expected to appear as a pair of doublets (an AB quartet) if there is restricted rotation, or as a singlet if rotation is fast, likely in the range of 3.5-4.0 ppm. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.

-

Alkynyl proton (-C≡CH): The terminal alkyne proton is expected to resonate as a sharp singlet around 2.0-3.0 ppm.

¹³C NMR Spectroscopy:

-

Cyclopropyl carbons: The carbons of the cyclopropane ring will appear in the aliphatic region, typically between 5 and 20 ppm. The quaternary carbon will be significantly deshielded.

-

Hydroxymethyl carbon (-CH₂OH): This carbon is expected to resonate in the range of 60-70 ppm.

-

Alkynyl carbons (-C≡CH): The two sp-hybridized carbons of the alkyne will appear between 70 and 90 ppm.

Infrared (IR) Spectroscopy:

-

O-H stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch (alkyne): A sharp, characteristic absorption band around 3300 cm⁻¹ for the terminal alkyne C-H bond.

-

C≡C stretch: A weak absorption band in the region of 2100-2260 cm⁻¹ for the carbon-carbon triple bond.

-

C-H stretch (cyclopropane): Absorptions slightly above 3000 cm⁻¹.

V. Applications in Drug Development and Medicinal Chemistry

The incorporation of a cyclopropane ring into a drug candidate can have several beneficial effects, including:

-

Increased Potency: The rigid nature of the cyclopropane ring can lock the molecule into a bioactive conformation, leading to a more favorable interaction with its biological target.

-

Improved Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains.

-

Enhanced Lipophilicity: The introduction of a cyclopropane ring can fine-tune the lipophilicity of a molecule, which is a critical parameter for its absorption, distribution, metabolism, and excretion (ADME) properties.

The ethynyl group in this compound further enhances its utility as a building block. It can serve as a handle for attaching the molecule to other scaffolds via reactions like the Sonogashira coupling or as a pharmacophore itself, capable of interacting with biological targets through hydrogen bonding or π-π stacking.

While there are no specific drugs that are publicly known to be derived directly from this compound, the related compound, cyclopropylacetylene, is a key building block in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz, which is used in the treatment of HIV. This highlights the potential of the ethynylcyclopropyl motif in the design of bioactive molecules.

Conclusion

This compound is a molecule of significant synthetic potential. Its unique combination of a strained cyclopropane ring, a reactive alkyne, and a functionalizable hydroxyl group makes it an attractive building block for the construction of complex and biologically active molecules. While detailed experimental data in the public domain is currently limited, its structure allows for the rational design of synthetic strategies and the prediction of its spectroscopic properties. As the demand for novel molecular scaffolds in drug discovery continues to grow, it is anticipated that this compound and its derivatives will find increasing application in the synthesis of the next generation of therapeutic agents. Further research into the enantioselective synthesis and biological evaluation of this compound is warranted to fully unlock its potential.

References

- Cyclopropylacetylene. Wikipedia. [Link]

Sources

Spectroscopic Data of (1-Ethynylcyclopropyl)methanol: A Technical Guide

Abstract

(1-Ethynylcyclopropyl)methanol (CAS No. 871476-77-6) is a valuable building block in organic synthesis, incorporating a unique combination of a strained cyclopropyl ring, a reactive terminal alkyne, and a primary alcohol functional group.[1][] Accurate structural confirmation and purity assessment are paramount for its effective use in research and development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. We delve into the rationale behind experimental choices, present detailed acquisition protocols, and offer an in-depth interpretation of the spectral data, providing researchers and drug development professionals with a definitive reference for structural verification.

Molecular Structure and Spectroscopic Rationale

The structure of this compound presents distinct features that are readily identifiable by modern spectroscopic techniques.

-

Primary Alcohol (-CH₂OH): This group is expected to show a characteristic broad absorption in the IR spectrum due to O-H stretching and a deshielded signal in the ¹H NMR spectrum for the methylene protons adjacent to the oxygen.

-

Terminal Alkyne (-C≡CH): The alkyne is identifiable by a sharp ≡C-H stretch and a weaker C≡C stretch in the IR spectrum. In NMR, the acetylenic proton and the sp-hybridized carbons produce signals in characteristic regions.[3][4][5]

-

Quaternary Cyclopropyl Carbon: The central carbon of the cyclopropane ring is bonded to four other carbons, making it a key feature in the ¹³C NMR spectrum.

-

Cyclopropyl Methylene Groups (-CH₂-): The protons on the three-membered ring are in a unique magnetic environment due to the ring strain and anisotropy, typically appearing at unusually high-field (shielded) locations in the ¹H NMR spectrum.[6]

A multi-spectroscopic approach is essential for unambiguous confirmation. NMR provides the carbon-hydrogen framework, IR confirms the presence of key functional groups, and MS verifies the molecular weight and provides fragmentation data consistent with the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in this compound.

2.1. Causality of Experimental Choices

The choice of solvent and reference is critical for acquiring high-quality, reproducible NMR data.

-

Solvent: Deuterated chloroform (CDCl₃) is an excellent choice as it is a versatile solvent for a wide range of organic molecules and has minimal overlapping signals with the analyte.

-

Reference: Tetramethylsilane (TMS) is added as an internal standard because it is chemically inert and its 12 equivalent protons produce a single, sharp signal at 0.00 ppm, providing a reliable reference point.[7]

2.2. Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR | δ (ppm) | Assignment |

| H-a | ~3.65 | d | 2H | -CH₂OH | C-1 | ~18 | C(CH₂OH) |

| H-b | ~2.10 | s | 1H | -C≡CH | C-2, C-3 | ~12 | C H₂ (cyclopropyl) |

| H-c | ~1.60 | t (br) | 1H | -OH | C-4 | ~68 | -C H₂OH |

| H-d | ~0.85 | m | 4H | -CH ₂- (cyclopropyl) | C-5 | ~85 | -C ≡CH |

| C-6 | ~70 | -C≡C H |

-

¹H NMR Interpretation:

-

The methylene protons of the hydroxymethyl group (H-a ) are deshielded by the adjacent oxygen atom, appearing around 3.65 ppm.[8]

-

The acetylenic proton (H-b ) resonates in the typical range for terminal alkynes, around 2.10 ppm.[3][4] Its signal is a sharp singlet as long-range coupling is often not resolved.

-

The cyclopropyl protons (H-d ) are highly shielded due to the ring's magnetic anisotropy and appear upfield, around 0.85 ppm.[9] Their complex splitting pattern arises from geminal and cis/trans vicinal couplings.

-

The hydroxyl proton (H-c ) is exchangeable and often appears as a broad singlet; its chemical shift can vary with concentration and temperature.

-

-

¹³C NMR Interpretation:

-

The sp-hybridized alkyne carbons (C-5, C-6 ) appear in the characteristic region of 65-90 ppm.[3][10]

-

The carbon bearing the hydroxyl group (C-4 ) is deshielded by the oxygen, resonating around 68 ppm.

-

The quaternary cyclopropyl carbon (C-1 ) and the methylene carbons of the ring (C-2, C-3 ) are found at high field, consistent with strained ring systems.

-

2.3. Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-20 mg of the analyte in approximately 0.6 mL of CDCl₃ containing TMS in a vial.[11][12] Filter the solution through a pipette with a small cotton or Kimwipe plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[11][13]

-

Instrument Setup: Insert the NMR tube into a spinner turbine, using a depth gauge to ensure correct positioning. Place the sample into the NMR spectrometer.

-

Acquisition: The instrument software is used to "lock" onto the deuterium signal of the solvent, "tune" the probe to the correct frequencies, and "shim" the magnetic field to maximize homogeneity.[14]

-

Data Collection: Acquire the ¹H spectrum (typically 16-64 scans) and the broadband proton-decoupled ¹³C spectrum (typically requiring several hundred to thousands of scans due to the low natural abundance of ¹³C).

-

Processing: The resulting Free Induction Decay (FID) is processed using a Fourier Transform. The spectra are then phase-corrected and baseline-corrected. The ¹H spectrum is referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups in the molecule.

3.1. Causality of Experimental Choices

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for a liquid sample like this compound.[15][16] It requires minimal sample preparation (a single drop) and is non-destructive, providing high-quality spectra with excellent reproducibility.[17][18] The IR beam interacts with only the first few microns of the sample, making it ideal for neat liquids.[16][18]

3.2. Predicted IR Absorption Data

Table 2: Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Shape | Vibrational Assignment |

| ~3350 | Strong | Broad | O-H stretch (alcohol, H-bonded) |

| ~3300 | Strong | Sharp | ≡C-H stretch (terminal alkyne) |

| 2960-2850 | Medium | Sharp | C-H stretch (sp³ C-H, cyclopropyl & CH₂) |

| ~2120 | Weak-Medium | Sharp | C≡C stretch (terminal alkyne) |

| ~1040 | Strong | - | C-O stretch (primary alcohol) |

-

Spectral Interpretation:

-

The most prominent feature is the strong, broad O-H stretching band centered around 3350 cm⁻¹, which is characteristic of a hydrogen-bonded alcohol.[19][20][21]

-

Superimposed on the leading edge of the O-H band, a sharp and intense peak around 3300 cm⁻¹ is the definitive signal for the ≡C-H stretch of a terminal alkyne.[5][20][22]

-

The C≡C triple bond stretch appears as a weaker, sharp absorption around 2120 cm⁻¹.[5][19] Its intensity is greater than in a symmetrical internal alkyne due to the dipole moment of the terminal group.[20]

-

The strong absorption around 1040 cm⁻¹ is attributed to the C-O stretching vibration of the primary alcohol group.

-

3.3. Standard Protocol for ATR-FTIR Data Acquisition

-

Background Collection: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[17] Run a background scan on the empty crystal to account for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument.

-

Sample Application: Place 1-2 drops of the neat liquid sample directly onto the center of the ATR crystal.[16]

-

Measurement: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal. Initiate the sample scan. The instrument collects an interferogram, which is then converted to an infrared spectrum via a Fourier Transform.

-

Cleaning: After the measurement, lift the pressure arm and thoroughly clean the sample off the crystal using a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization.

4.1. Causality of Experimental Choices

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for analyzing volatile, small organic molecules.[23][24][25] GC separates the analyte from any volatile impurities, and EI provides reproducible, library-searchable fragmentation patterns.

-

Ionization: Electron Ionization (EI) at 70 eV is a high-energy method that reliably induces fragmentation, which is crucial for structural elucidation.

4.2. Predicted Mass Spectrum and Fragmentation

The molecular formula is C₆H₈O, giving a monoisotopic molecular weight of 96.0575 g/mol .[1]

Table 3: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment | Fragmentation Pathway |

| 96 | [C₆H₈O]⁺˙ | Molecular Ion (M⁺˙) |

| 78 | [C₆H₆]⁺˙ | Loss of H₂O (Dehydration) |

| 67 | [C₅H₇]⁺ | Loss of -CH₂OH (Alpha-Cleavage) |

| 65 | [C₅H₅]⁺ | Loss of H₂ from [M-H₂O]⁺˙ |

| 53 | [C₄H₅]⁺ | Further fragmentation |

| 39 | [C₃H₃]⁺ | Propargyl cation |

-

Fragmentation Analysis:

-

Molecular Ion (M⁺˙, m/z 96): The molecular ion peak for primary alcohols can be weak or absent due to rapid fragmentation.[26][27]

-

Dehydration (m/z 78): A common pathway for alcohols is the loss of a water molecule (M-18), leading to a significant peak at m/z 78.[26][27][28]

-

Alpha-Cleavage (m/z 67): Cleavage of the bond between the cyclopropyl ring and the -CH₂OH group is a highly favorable pathway for primary alcohols. This results in the loss of a CH₂OH radical (mass 31), giving a stable cyclopropylethynyl cation fragment at m/z 67.[28][29]

-

Ring Cleavage: Cyclopropyl systems can undergo complex ring-opening fragmentations, contributing to the signals in the lower mass range, such as m/z 53 and 39.[26]

-

4.3. Standard Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the analyte in a volatile organic solvent like dichloromethane or ethyl acetate.[30] Transfer the solution to a 2 mL autosampler vial.

-

GC Separation: A small volume (typically 1 µL) is injected into the heated GC inlet, where it is vaporized. An inert carrier gas (e.g., helium) sweeps the vapor onto a capillary column (e.g., a DB-5 or similar).[25] The column temperature is ramped (e.g., from 50°C to 250°C) to separate compounds based on their boiling points and interaction with the column's stationary phase.

-

MS Analysis: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source.

-

Ionization and Detection: In the source, molecules are bombarded with high-energy electrons (70 eV), causing ionization and fragmentation. The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio. A detector records the abundance of each ion, generating the mass spectrum.

Conclusion: An Integrated Spectroscopic Portrait

The combination of NMR, IR, and MS provides an unambiguous structural confirmation of this compound. IR spectroscopy confirms the presence of the essential alcohol and terminal alkyne functional groups. Mass spectrometry verifies the molecular weight of 96 g/mol and shows fragmentation patterns, such as the loss of water and alpha-cleavage, that are perfectly consistent with the proposed structure. Finally, NMR spectroscopy provides the definitive atomic framework, mapping out the unique proton and carbon environments of the cyclopropyl ring, the ethynyl group, and the hydroxymethyl substituent. Together, these techniques form a self-validating system, providing researchers with the highest confidence in the identity and integrity of this versatile chemical building block.

References

- Hornak, J. P. (n.d.). The Basics of NMR. Rochester Institute of Technology.

- OpenOChem Learn. (n.d.). Alkynes.

- Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. In Chemometrics and Data Analysis in Chromatography.

- Semantic Scholar. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.

- Borys, A. (n.d.). 6: NMR Preparation. Chemistry LibreTexts.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes.

- Química Organica.org. (2013). Tabla de desplazamientos químicos.

- Whitman College. (n.d.). GCMS Section 6.10.

- Michigan State University. (n.d.). Mass Spectra Fragmentation Patterns. Department of Chemistry.

- Denecker, M., et al. (n.d.). Protocol device used for FTIR-ATR spectroscopy. ResearchGate.

- University of Colorado Boulder. (n.d.). Chemical Shifts: Proton. Department of Chemistry.

- SCION Instruments. (n.d.). Sample preparation GC-MS.

- University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS.

- Bruker. (n.d.). Guide to FT-IR Spectroscopy.

- Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab.

- University of Calgary. (n.d.). IR: alkynes.

- University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Department of Chemistry.

- Chemistry LibreTexts. (2023). 12.7: Interpreting Infrared Spectra.

- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.

- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.

- Bruker. (2019). ATR FTIR Basics. YouTube.

- Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

- Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables.

- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.

- JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation.

- ResearchGate. (n.d.). 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4.

- Scribd. (n.d.). FTIR Analysis of Alcohols and Compounds.

- The Royal Society of Chemistry. (n.d.). Supporting Information: Intramolecular cyclopropylmethylation via non-classical carbenium ion.

- ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons.

- NIST. (n.d.). Ethanone, 1-cyclopropyl-. NIST Chemistry WebBook.

- SpectraBase. (n.d.). {(1R,2R)-1-Methyl-2-[(triisopropylsilyl)ethynyl]cyclopropyl}methanol.

- Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics.

- NIST. (n.d.). 1-Ethynylcyclopentanol. NIST Chemistry WebBook.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- PubMed. (n.d.). 13C alpha-NMR assignments of melittin in methanol and chemical shift correlations with secondary structure.

- Plyler, E. K. (n.d.). Infrared spectra of methanol, ethanol, and n-propanol. Journal of Research of the National Bureau of Standards.

Sources

- 1. 1stsci.com [1stsci.com]

- 3. Alkynes | OpenOChem Learn [learn.openochem.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. researchgate.net [researchgate.net]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. chemical shift table [quimicaorganica.org]

- 9. Cyclopropyl carbinol(2516-33-8) 1H NMR [m.chemicalbook.com]

- 10. web.pdx.edu [web.pdx.edu]

- 11. sites.bu.edu [sites.bu.edu]

- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. depts.washington.edu [depts.washington.edu]

- 15. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. scribd.com [scribd.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. researchgate.net [researchgate.net]

- 24. Sample preparation GC-MS [scioninstruments.com]

- 25. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 26. GCMS Section 6.10 [people.whitman.edu]

- 27. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 30. uoguelph.ca [uoguelph.ca]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for (1-Ethynylcyclopropyl)methanol

Introduction

(1-Ethynylcyclopropyl)methanol is a bifunctional organic molecule featuring a strained cyclopropane ring and a terminal alkyne, with a primary alcohol providing a site for further chemical modification. The unique stereoelectronic properties of the cyclopropyl group, coupled with the linear geometry and magnetic anisotropy of the ethynyl moiety, give rise to a distinct and informative Nuclear Magnetic Resonance (NMR) signature. NMR spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. As a self-validating system, the protocols and interpretations herein are grounded in fundamental NMR principles and data from analogous structures. While experimental spectra for this specific compound are not widely published, this document presents a detailed assignment based on established chemical shift theory and spectral data from closely related compounds, offering a robust framework for researchers and drug development professionals working with similar scaffolds.

Experimental Protocols

The acquisition of high-quality NMR data is fundamentally dependent on meticulous sample preparation and the appropriate selection of experimental parameters.

NMR Sample Preparation

A homogenous solution free of particulate matter is critical for achieving high-resolution spectra.[1]

-

Analyte Preparation: Weigh approximately 5-25 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[2]

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar to moderately polar compound. It offers good solubility and its residual proton signal (δ ≈ 7.26 ppm) and carbon signal (δ ≈ 77.16 ppm) are well-established references.[]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[1]

-

Filtration (Optional but Recommended): To remove any suspended particles that can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube.[2]

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift calibration (δ = 0.00 ppm for both ¹H and ¹³C NMR).

-

Labeling: Clearly label the NMR tube with the sample identification.

Caption: Experimental workflow for NMR analysis.

NMR Data Acquisition

-

Spectrometer: A 400 MHz (or higher) spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30)